Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate
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Overview
Description
Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate is a synthetic organic compound that features a piperidine ring substituted with a thiophene sulfonyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced through sulfonylation reactions.
Esterification to Form the Benzoate Ester: The final step involves esterification of the piperidine derivative with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate can undergo various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammation.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be employed in studies investigating the biological activity of piperidine derivatives, including their antimicrobial and antimalarial properties.
Mechanism of Action
The mechanism of action of Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The thiophene sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-piperidin-4-yl-benzate Hydrochloride: This compound is similar in structure but lacks the thiophene sulfonyl group.
Piperidine Derivatives: Various piperidine derivatives with different substituents on the piperidine ring.
Uniqueness
Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate is unique due to the presence of the thiophene sulfonyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications .
Properties
IUPAC Name |
methyl 4-(1-thiophen-2-ylsulfonylpiperidin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c1-22-17(19)15-6-4-13(5-7-15)14-8-10-18(11-9-14)24(20,21)16-3-2-12-23-16/h2-7,12,14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXAIRBBDBHOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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